molecular formula C23H22N2O2 B12357850 quinolin-3-yl1-pentyl-1H-indole-3-carboxylate

quinolin-3-yl1-pentyl-1H-indole-3-carboxylate

Cat. No.: B12357850
M. Wt: 358.4 g/mol
InChI Key: HEHZKKPXIYMZJA-UHFFFAOYSA-N
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Description

Quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic indole-3-carboxylate derivative characterized by a quinoline moiety substituted at the 3-position and a pentyl chain attached to the indole nitrogen. This compound belongs to a class of synthetic cannabinoids (SCs) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors CB1 and CB2. Its molecular formula is C₂₃H₂₂N₂O₂, with a molecular weight of 358.4 g/mol (derived from structural analogs in ). Unlike fluorinated analogs (e.g., 5F-PB-22), it lacks a fluorine atom on the pentyl chain, which may influence its pharmacokinetic properties .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

quinolin-3-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3

InChI Key

HEHZKKPXIYMZJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-3-yl1-pentyl-1H-indole-3-carboxylate typically involves the esterification of quinolin-8-ol with 1-pentyl-1H-indole-3-carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Analytical and Forensic Considerations

Chromatographic Differentiation

LC-MS and GC-MS are critical for distinguishing quinolin-3-yl derivatives from analogs. For example:

Compound [M+H]⁺ (m/z) Key Fragments UV λmax (nm)
Quinolin-3-yl 1-pentyl 359 214, 232, 284 289
5F-PB-22 (quinolin-8-yl) 377 232, 259, 299 301
Isoquinolin-6-yl analog 359 214, 245, 270 295

Data synthesized from –9.

Metabolic Stability

Fluorinated analogs like 5F-PB-22 resist oxidative metabolism (e.g., cytochrome P450-mediated degradation) more effectively than non-fluorinated compounds, leading to prolonged half-lives .

Biological Activity

Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a cannabinoid receptor agonist. This compound belongs to a class of indole derivatives that exhibit various pharmacological effects, including psychoactive properties and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure with a quinoline moiety, a pentyl chain, and an indole carboxylate group. This unique arrangement allows it to interact with multiple biological targets, particularly the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system.

Feature Description
Chemical Structure This compound
Functional Groups Quinoline, pentyl chain, indole carboxylate
Receptor Interaction Agonist activity at CB1 and CB2 receptors

This compound primarily acts as an agonist at the CB1 receptor. This interaction modulates various physiological processes, influencing signal transduction pathways and potentially affecting gene expression and metabolic processes. Studies have indicated that similar compounds can exhibit psychoactive effects, which may be beneficial for therapeutic uses in pain management and anxiety disorders .

Psychoactive Properties

Research indicates that this compound may induce psychoactive effects similar to those observed with other synthetic cannabinoids. Case studies have reported instances of psychosis associated with synthetic cannabinoid use, highlighting the need for further investigation into the safety and efficacy of such compounds .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of indole derivatives, including this compound. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, suggesting potential applications in oncology .

Case Studies

A notable study evaluated the pharmacological effects of quinolin derivatives in animal models. The findings revealed alterations in sensorimotor responses and nociceptive thresholds following administration of compounds similar to this compound. These results underscore the compound's potential impact on pain modulation and sensory processing .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The table below summarizes key differences in their biological profiles:

Compound Receptor Affinity Biological Effects
This compoundHigh (CB1)Psychoactive effects; potential analgesic
5F-PB22 (similar structure)High (CB1 & CB2)Psychoactive; associated with psychosis
JWH-018 (another synthetic cannabinoid)High (CB1)Psychoactive; used in recreational contexts

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